5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR
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Overview
Description
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-chloropropionyl chloride with 1,3-dihydro-2H-benzimidazol-2-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 2-chloropropionyl chloride and 1,3-dihydro-2H-benzimidazol-2-one.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to optimize the reaction rate and yield.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new compounds with different properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted benzimidazole derivatives, while oxidation and reduction reactions produce compounds with altered oxidation states.
Scientific Research Applications
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
Benzimidazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-chloropropanoyl)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(11)9(14)6-2-3-7-8(4-6)13-10(15)12-7/h2-5H,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHVJNJBNCUHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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